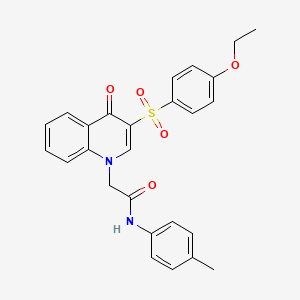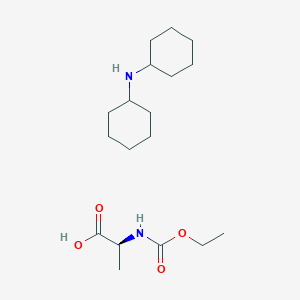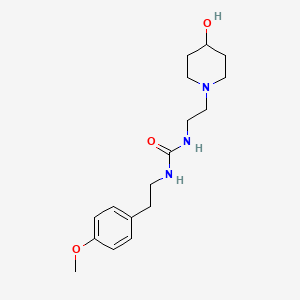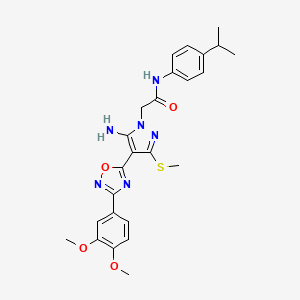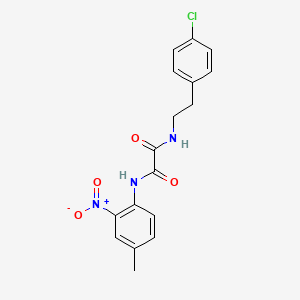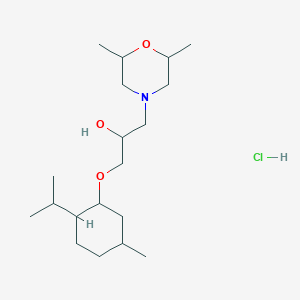
1-(2,6-Dimethylmorpholino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dimethylmorpholino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H38ClNO3 and its molecular weight is 363.97. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dimethylmorpholino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylmorpholino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Adrenergic Blocking and Sympatholytic Activities : Compounds synthesized from related chemical structures have shown moderate adrenergic blocking and sympatholytic activities. These findings suggest potential applications in the development of treatments for conditions involving the adrenergic system (Aghekyan et al., 2017).
Cardioselectivity of Beta-adrenoceptor Blocking Agents
- Beta-Adrenoceptor Affinity : Research on closely related compounds has explored their affinity to beta-1 and beta-2 adrenoceptors. These studies contribute to the understanding of cardioselectivity in beta-adrenoceptor blocking agents, which is crucial for the development of heart-related medications (Rzeszotarski et al., 1979).
Neurokinin-1 Receptor Antagonists
- Oral and Intravenous Administration : A compound with similar morpholine functionalities has demonstrated high affinity as an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist. This showcases the therapeutic potential in treatments targeting the NK1 receptor, relevant in conditions such as emesis and depression (Harrison et al., 2001).
Structural Analyses
- Crystal Structures and Conformational Studies : The detailed structural and conformational analyses of compounds with similar structural elements provide insights into their chemical behavior. These studies are foundational in the design and development of new molecules for pharmaceutical applications (Nitek et al., 2020).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.ClH/c1-13(2)18-7-6-14(3)8-19(18)22-12-17(21)11-20-9-15(4)23-16(5)10-20;/h13-19,21H,6-12H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINTLNAEDBLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CC(OC(C2)C)C)O)C(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

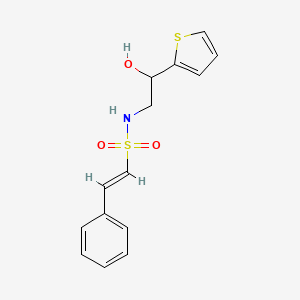
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
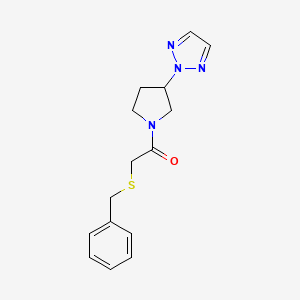
![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)

